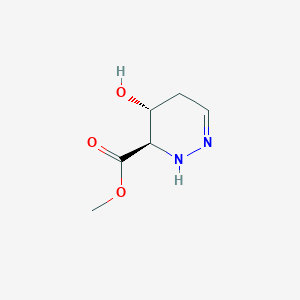
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems in a specific manner. In
Wirkmechanismus
The mechanism of action of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves its ability to bind to specific proteins in biological systems. This binding interaction can lead to changes in the function of these proteins, allowing researchers to study their role in biological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- are still being studied. However, it has been shown to have an effect on the activity of certain proteins in biological systems. This compound may also have potential therapeutic applications, although further research is needed to explore this possibility.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- in lab experiments is its ability to interact with specific proteins in a controlled manner. This allows researchers to study the function of these proteins in more detail. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, researchers may continue to explore its use as a tool for studying the function of specific proteins in biological systems. Finally, further research is needed to explore the potential advantages and limitations of this compound in lab experiments.
Synthesemethoden
The synthesis method for 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves the reaction of 2,3,4,5-tetrahydro-4-hydroxy-3-oxo-1H-pyridazine-5-carboxylic acid with methanol in the presence of a catalyst. The resulting product is a white solid with a melting point of 108-110°C.
Wissenschaftliche Forschungsanwendungen
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- has several potential applications in scientific research. One area of interest is its use as a tool for studying the function of specific proteins in biological systems. This compound has been shown to interact with certain proteins in a specific manner, allowing researchers to study their function in more detail.
Eigenschaften
CAS-Nummer |
193528-08-4 |
|---|---|
Produktname |
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
methyl (5R,6R)-5-hydroxy-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)5-4(9)2-3-7-8-5/h3-5,8-9H,2H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
IFBMDCWDQNXMLW-RFZPGFLSSA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@@H](CC=NN1)O |
SMILES |
COC(=O)C1C(CC=NN1)O |
Kanonische SMILES |
COC(=O)C1C(CC=NN1)O |
Synonyme |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-4-hydroxy-,methylester,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




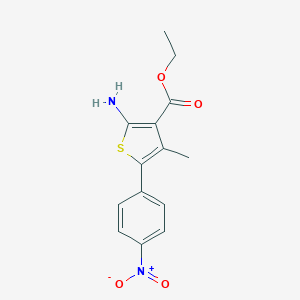



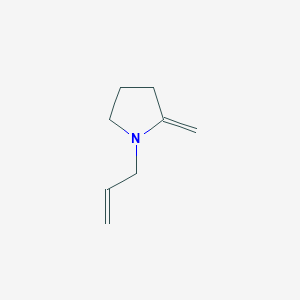
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)

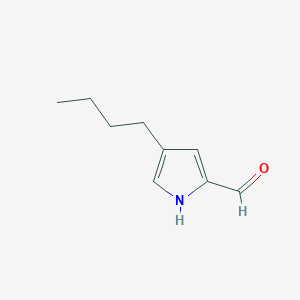
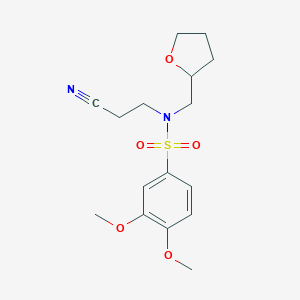
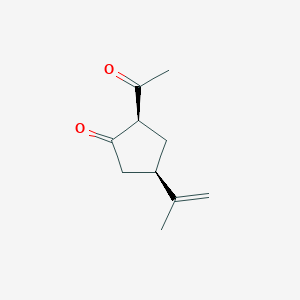
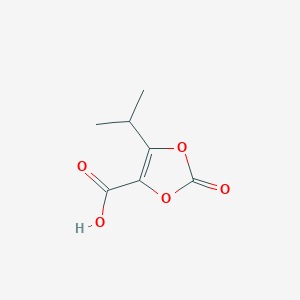
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
